4-Methoxy-2-methylsulfanylbenzonitrile
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Overview
Description
4-Methoxy-2-methylsulfanylbenzonitrile is an organic compound with the chemical formula C9H9NOS. It is a derivative of benzonitrile, characterized by the presence of a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylsulfanylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the methoxy group by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylsulfanylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-methylsulfanylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylsulfanylbenzonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with biological molecules, while the methoxy and methylsulfanyl groups can participate in hydrophobic interactions and electron-donating effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
2-Methoxy-4-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
4-Methylthio-2-nitrobenzonitrile:
Uniqueness
4-Methoxy-2-methylsulfanylbenzonitrile is unique due to the combination of its methoxy, methylsulfanyl, and nitrile groups. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-methoxy-2-methylsulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFFIHCXUTXNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597842 |
Source
|
Record name | 4-Methoxy-2-(methylsulfanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176107-19-0 |
Source
|
Record name | 4-Methoxy-2-(methylsulfanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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